molecular formula C21H21ClN2O5 B14980498 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14980498
M. Wt: 416.9 g/mol
InChI Key: STSFOHGMEAJDLV-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene backbone can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent, such as furan-2-carboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Incorporation of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the chromene backbone.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the chromene backbone can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Chromene-2-ol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds like 7-hydroxy-4-methylcoumarin and 6-chloro-4-oxo-4H-chromene-2-carboxylic acid.

    Furan-Containing Compounds: Compounds like furan-2-carboxylic acid and 2-furylmethylamine.

    Morpholine Derivatives: Compounds like 4-morpholinecarboxylic acid and N-(2-chloroethyl)morpholine.

Properties

Molecular Formula

C21H21ClN2O5

Molecular Weight

416.9 g/mol

IUPAC Name

6-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O5/c1-13-9-19-14(10-15(13)22)17(25)11-20(29-19)21(26)23-12-16(18-3-2-6-28-18)24-4-7-27-8-5-24/h2-3,6,9-11,16H,4-5,7-8,12H2,1H3,(H,23,26)

InChI Key

STSFOHGMEAJDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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